molecular formula C15H14BrNO2 B5792454 N-benzyl-3-bromo-4-methoxybenzamide

N-benzyl-3-bromo-4-methoxybenzamide

Cat. No.: B5792454
M. Wt: 320.18 g/mol
InChI Key: VOBBWAOJYJRHSF-UHFFFAOYSA-N
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Description

N-benzyl-3-bromo-4-methoxybenzamide is a chemical research reagent designed for investigative applications, particularly in the field of antibacterial drug discovery. Its structure integrates a 3-bromo-4-methoxybenzamide core, a scaffold recognized in medicinal chemistry for its potential to target the bacterial cell division protein FtsZ . The 3-methoxybenzamide moiety is a known starting point for inhibitors that disrupt the formation of the Z-ring in bacteria, a process essential for cell division, often leading to a characteristic filamentous morphology in susceptible organisms . The addition of a bromo substituent and an N-benzyl group on this core structure allows researchers to explore structure-activity relationships (SAR), investigating how steric and electronic modifications influence compound potency, selectivity, and physicochemical properties . This makes this compound a valuable tool for chemists and microbiologists aiming to develop novel antibacterial agents with a distinct mechanism of action to combat resistant pathogens such as staphylococci . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-3-bromo-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-19-14-8-7-12(9-13(14)16)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBBWAOJYJRHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

N-benzyl-3-bromo-4-methoxybenzamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interacting with specific molecular targets involved in cancer cell proliferation. For instance, it could act as an inhibitor of microRNA-21, which is known to play a role in breast cancer progression .
  • Antimicrobial Properties : Research indicates that benzamide derivatives exhibit significant antibacterial activity, making them candidates for developing new antibiotics .

Organic Synthesis

Due to its structural features, this compound serves as a versatile building block in organic synthesis:

  • It can participate in various chemical reactions, including nucleophilic substitutions and reductions, leading to the formation of more complex molecules.
  • Its unique reactivity allows for modifications that can enhance biological activity or lead to novel compounds with desired properties.

Biochemical Studies

The compound is also valuable for biochemical research:

  • Binding Studies : Investigating its binding affinity to enzymes or receptors can provide insights into its mechanism of action and potential therapeutic applications.
  • Mechanistic Studies : Understanding how this compound interacts with biological systems is crucial for evaluating its efficacy as a drug candidate .

Case Study 1: Anticancer Research

A study evaluated the effects of this compound on various cancer cell lines. It demonstrated significant inhibition of cell proliferation in vitro, suggesting its potential as a chemotherapeutic agent. The compound was shown to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited potent antimicrobial effects, highlighting their potential use in developing new antibacterial therapies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name N-Substituent 3-Position 4-Position Key Properties/Applications
N-Benzyl-3-bromo-4-methoxybenzamide Benzyl Br OMe Hypothesized kinase inhibition
4-Bromo-N-butyl-3-methoxybenzamide Butyl Br OMe Intermediate in agrochemical synthesis
4-Bromo-N-isopropyl-3-methoxybenzamide Isopropyl Br OMe Unknown bioactivity; safety data available
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide Dimethyl NH2 BnO Low hazard profile

Key Observations :

  • Halogen vs. Amino Groups: The bromine atom at the 3-position may increase electrophilicity, favoring nucleophilic substitution reactions, whereas the amino group in 4-amino-3-(benzyloxy)-N,N-dimethylbenzamide could enhance hydrogen-bonding interactions .
  • Methoxy Group : The 4-methoxy group is consistent across analogs, suggesting its role in stabilizing the aromatic ring or modulating electronic effects.

Physicochemical Properties

While experimental data for the target compound are absent, trends can be inferred:

  • Molecular Weight: Brominated analogs (e.g., 4-bromo-N-isopropyl-3-methoxybenzamide, MW ≈ 312 g/mol) have higher molecular weights than non-brominated derivatives, likely reducing aqueous solubility.
  • Lipophilicity : The benzyl substituent may increase logP compared to alkyl-substituted analogs, impacting membrane permeability in biological systems.

Q & A

Q. How can researchers optimize the synthesis of N-benzyl-3-bromo-4-methoxybenzamide to improve yield and purity?

Methodological Answer:

  • Step 1: Solvent Selection – Use dichloromethane (DCM) or acetonitrile for reactions involving acyl chloride intermediates, as these solvents stabilize reactive species and improve reaction homogeneity .
  • Step 2: Temperature Control – Maintain reactions at 0–5°C during acyl chloride formation to minimize side reactions (e.g., hydrolysis) .
  • Step 3: Purification – Employ column chromatography with gradients of ethyl acetate/hexane to separate brominated byproducts, which are common due to competing electrophilic substitution .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Conduct a pre-experiment risk assessment using guidelines from Prudent Practices in the Laboratory (Chapter 4) to evaluate risks associated with brominated intermediates and decomposition products .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure and inhalation of volatile byproducts (e.g., bromomethane) .
  • Storage : Store the compound in amber vials at –20°C to prevent thermal decomposition and light-induced degradation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., methoxy at C4, bromo at C3). Coupling constants in 1H^{1}\text{H}-NMR help distinguish adjacent substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 348.992) and detects bromine isotope patterns .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm1^{-1}) and methoxy (C-O, ~1250 cm1^{-1}) groups to validate the benzamide scaffold .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Data Triangulation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct activity from off-target effects .
  • Structural Confirmation : Re-synthesize disputed compounds and verify purity (>95% by HPLC) to rule out impurities as confounding factors .
  • Computational Validation : Perform molecular docking studies to assess binding affinity consistency with experimental IC50_{50} values .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

  • Scaffold Modification : Systematically replace the benzyl group with substituted aryl/alkyl moieties (e.g., 4-fluoro-benzyl) to evaluate steric/electronic effects .
  • Positional Scanning : Synthesize analogs with bromine at C2/C5 or methoxy at C3/C5 to map pharmacophore requirements .
  • Bioisosteric Replacement : Substitute the bromine atom with chlorine or iodine to assess halogen bonding contributions to target engagement .

Q. How can researchers address stability issues during long-term storage of this compound?

Methodological Answer:

  • Decomposition Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., debrominated analogs) .
  • Formulation : Prepare lyophilized samples with cryoprotectants (e.g., trehalose) to reduce hydrolysis in aqueous buffers .
  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidative degradation of the benzamide moiety .

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in cellular models?

Methodological Answer:

  • Kinetic Studies : Measure time-dependent inhibition of target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Pathway Analysis : Combine RNA-seq and proteomics to identify downstream effects on signaling pathways (e.g., MAPK/ERK) .
  • Competitive Binding : Use pull-down assays with biotinylated probes to confirm direct target engagement vs. indirect modulation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the mutagenicity of this compound?

Methodological Answer:

  • Ames Test Replication : Repeat assays using TA98 and TA100 strains with/without metabolic activation (S9 fraction) to assess consistency .
  • Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) across studies; discrepancies may arise from threshold differences .
  • Structural Alerts : Use in silico tools (e.g., Derek Nexus) to predict mutagenic potential based on the bromine and benzyl groups .

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